molecular formula C15H12N2O B11871628 1-Methyl-3-phenyl-1,8-naphthyridin-2(1H)-one CAS No. 148244-91-1

1-Methyl-3-phenyl-1,8-naphthyridin-2(1H)-one

Cat. No.: B11871628
CAS No.: 148244-91-1
M. Wt: 236.27 g/mol
InChI Key: XJMXZQVIWNNCRV-UHFFFAOYSA-N
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Description

1-Methyl-3-phenyl-1,8-naphthyridin-2(1H)-one is a heterocyclic compound that belongs to the naphthyridine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a naphthyridine core with a methyl group at position 1 and a phenyl group at position 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-phenyl-1,8-naphthyridin-2(1H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 2-aminonicotinic acid with benzaldehyde in the presence of a suitable catalyst can lead to the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-phenyl-1,8-naphthyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced naphthyridine analogs.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the naphthyridine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Methyl-3-phenyl-1,8-naphthyridin-2(1H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other biomolecules. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-3-phenylquinolin-2(1H)-one: Similar structure but with a quinoline core.

    1-Methyl-3-phenylisoquinolin-2(1H)-one: Similar structure but with an isoquinoline core.

Uniqueness

1-Methyl-3-phenyl-1,8-naphthyridin-2(1H)-one is unique due to its specific naphthyridine core, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

148244-91-1

Molecular Formula

C15H12N2O

Molecular Weight

236.27 g/mol

IUPAC Name

1-methyl-3-phenyl-1,8-naphthyridin-2-one

InChI

InChI=1S/C15H12N2O/c1-17-14-12(8-5-9-16-14)10-13(15(17)18)11-6-3-2-4-7-11/h2-10H,1H3

InChI Key

XJMXZQVIWNNCRV-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC=N2)C=C(C1=O)C3=CC=CC=C3

Origin of Product

United States

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